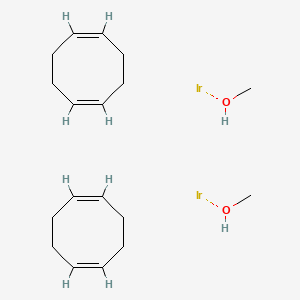

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is a complex organometallic compound with the molecular formula C18H30Ir2O2. It is commonly used as a catalyst in various organic synthesis reactions, particularly in the preparation of heteroaryl fused indole ring systems and borylation and Suzuki-Miyaura coupling reactions . The compound is known for its pale yellow to yellow crystalline powder form and is sensitive to light, air, and moisture .

Vorbereitungsmethoden

The synthesis of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) typically involves the reaction of [Ir(cod)Cl]2 with methanol in the presence of potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The steps are as follows :

- Dissolve [Ir(cod)Cl]2 (1.49 mmol) in degassed methanol (100 mL).

- Add potassium hydroxide (0.167 g, 2.98 mmol) to the suspension.

- Stir the reaction mixture at room temperature for 2 hours.

- Pour the reaction mixture into degassed water (200 mL).

- Filter the resulting pale yellow solid and wash with degassed water (50 mL).

- Dry the pale yellow solid in a vacuum desiccator over P2O5 for 2 days.

Analyse Chemischer Reaktionen

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) undergoes several types of chemical reactions, primarily serving as a catalyst in various organic transformations. Some of the notable reactions include :

C-H Activation: It is a powerful catalyst for C-H activation reactions, enabling the formation of phenols from arenes.

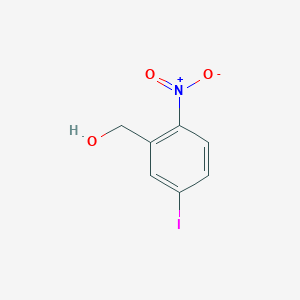

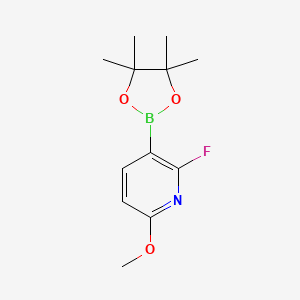

Borylation: It facilitates the borylation of aromatic compounds, which is a crucial step in the synthesis of various organic molecules.

Suzuki-Miyaura Coupling: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides.

Ortho-Silylation: It catalyzes the ortho-silylation of aryl ketone, benzaldehyde, and benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) has a wide range of applications in scientific research, particularly in the fields of chemistry and materials science :

Catalysis: It is extensively used as a catalyst in organic synthesis, including C-H activation, borylation, and Suzuki-Miyaura coupling reactions.

Medicinal Chemistry: It is employed in the synthesis of heteroaryl fused indole ring systems, which are important in the development of pharmaceutical compounds.

Materials Science: It is used in the preparation of advanced materials through various catalytic processes.

Wirkmechanismus

The mechanism of action of Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) primarily involves its role as a catalyst in facilitating various organic reactions. The compound activates C-H bonds in aromatic compounds, enabling their functionalization through processes such as borylation and silylation . The iridium centers in the compound play a crucial role in stabilizing reaction intermediates and lowering the activation energy of the reactions.

Vergleich Mit ähnlichen Verbindungen

Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I) is unique due to its high catalytic activity and selectivity in C-H activation reactions. Similar compounds include :

Di-μ-chlorobis(1,5-cyclooctadiene)diiridium (I): Another iridium-based catalyst used in similar reactions but with different reactivity and selectivity.

(Acetylacetonato)(1,5-cyclooctadiene)iridium (I): Used in various catalytic processes but differs in its ligand environment and catalytic properties.

Iridium (III) Chloride: A commonly used iridium compound in catalysis with different applications and reactivity compared to Di-u-methoxobis(1,5-cyclooctadiene)diiridium (I).

Eigenschaften

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;iridium;methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12.2CH4O.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;/b2*2-1-,8-7-;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKCGUKVRJZKEQ-MIXQCLKLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir].[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Ir].[Ir] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Ir2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-methyl 4-[3-(dihydroxyamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B8145768.png)

![(E)-2-cyano-3-[2-(2-ethylhexyl)phenyl]-3-phenylprop-2-enoic acid](/img/structure/B8145780.png)

![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide;sulfuric acid](/img/structure/B8145784.png)

![N-[4-(dihydroxyamino)-2-phenoxyphenyl]methanesulfonamide](/img/structure/B8145785.png)

![(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-olate](/img/structure/B8145793.png)

![[(2R,3S,4R,5R,6S)-6-[[(1R,3S,4R,5R,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-4-[[(1R,3R,4R,5R,8S)-8-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate](/img/structure/B8145823.png)

![2-Propenoic acid,1,1'-[1,4-cyclohexanediylbis(methylene)] ester](/img/structure/B8145845.png)